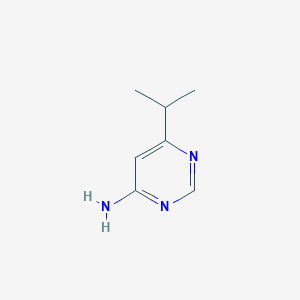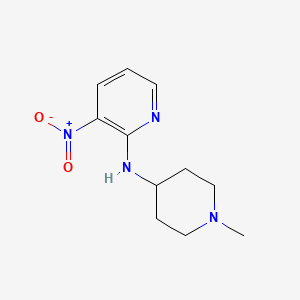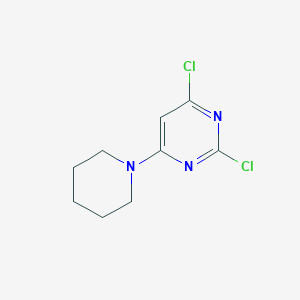
2,4-Dicloro-6-(piperidin-1-il)pirimidina
Descripción general
Descripción
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a piperidin-1-yl group at position 6. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: It serves as a precursor for the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
Target of Action
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The piperidine nucleus is also crucial to the inhibitory effect .
Mode of Action
It’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
It’s known that the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 .
Pharmacokinetics
The compound’s molecular weight is 19325 , which could potentially influence its bioavailability.
Result of Action
It’s known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b increased the cytotoxicity of the piperidine derivatives .
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It interacts with enzymes such as kinases and phosphatases, modulating their activity through competitive inhibition. This compound also binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the biochemical pathways and mechanisms in which 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is involved .
Cellular Effects
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound has been shown to affect cell proliferation, apoptosis, and differentiation, making it a valuable tool for studying cellular functions and mechanisms .
Molecular Mechanism
The molecular mechanism of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to downstream effects on gene expression and cellular processes. Additionally, 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine can activate or inhibit specific signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine in biomedical research .
Metabolic Pathways
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biomedical applications .
Subcellular Localization
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete substitution of the chlorine atom at position 6 by the piperidin-1-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The piperidin-1-yl group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like methanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at positions 2 and 4.
Oxidation: N-oxide derivatives of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
Reduction: Dihydropyrimidine derivatives.
Comparación Con Compuestos Similares
2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group at position 5 instead of a piperidin-1-yl group.
2,4,6-Trichloropyrimidine: Precursor for the synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: A related compound with amino groups at positions 2 and 4 instead of chlorine atoms.
Uniqueness: 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the piperidin-1-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2,4-dichloro-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRJOHSHYGIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610766 | |
| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213201-98-0 | |
| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
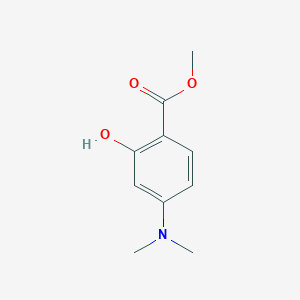
![5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321191.png)

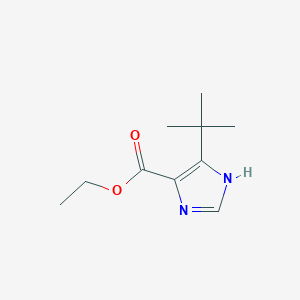
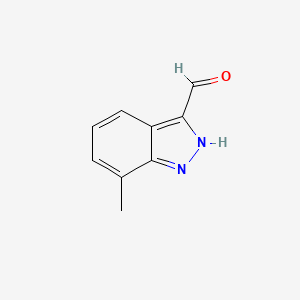
![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

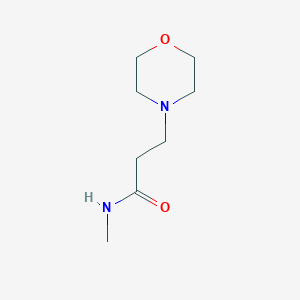
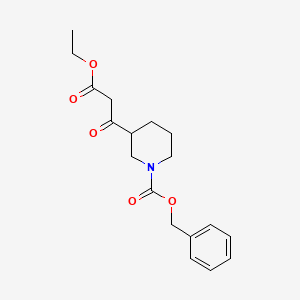
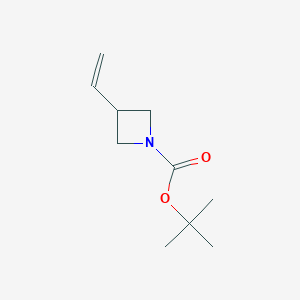
![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)
